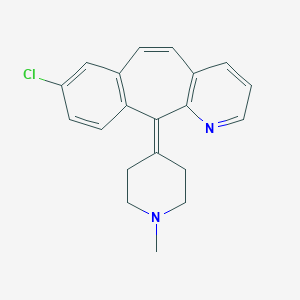

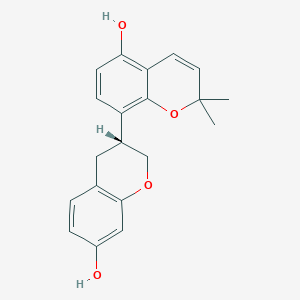

![molecular formula C₂₈H₂₈O₁₃ B030825 5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione CAS No. 105016-65-7](/img/structure/B30825.png)

5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione

説明

Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μ M) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.

科学的研究の応用

Cancer Treatment

Etoposide quinone is a topoisomerase II poison that is utilized to treat a broad spectrum of human cancers . It interferes with the DNA strand break resealing mechanism, leading to the accumulation of DNA strand breaks and ultimately cell death.

Antioxidant Activity

Quinones, including Etoposide quinone, have antioxidant activity that can improve general health conditions . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Vitamin Function

Quinones play a role as vitamins, representing a class of molecules that can prevent and treat several illnesses such as osteoporosis and cardiovascular diseases .

Photosynthesis

Quinones are electron carriers playing a role in photosynthesis . Etoposide quinone, being a quinone, may also contribute to this process, although further research is needed to confirm this.

Dyeing Applications

Natural quinone dyes, which Etoposide quinone could potentially be classified as, have been studied for their potential as substitutes for synthetic dyes . They display better dyeability, stability, brightness, and fastness compared to other alternative natural dyes .

Environmental Safety

Natural quinone dyes, including potentially Etoposide quinone, are safer for the environment than many synthetic counterparts . Their extraction, purification, and analysis are simple and fast, making them potential substitutes for their synthetic equivalents .

作用機序

Etoposide quinone, also known as “5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione”, “Etoposide o-Quinone”, or “Etoposide 3’,4’-Quinone”, is a derivative of the anticancer drug Etoposide . This compound exhibits significant antitumor activity and is used in the treatment of various cancers .

Target of Action

Etoposide quinone primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and cell division by relieving torsional strain in the DNA structure .

Mode of Action

Etoposide quinone interacts with its target by forming a ternary complex with DNA and topoisomerase II . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents entry into the mitotic phase of cell division, leading to cell death . Etoposide quinone acts primarily in the S and G2 phases of the cell cycle .

Biochemical Pathways

The action of Etoposide quinone affects the DNA replication pathway . By inhibiting topoisomerase II, it disrupts the normal process of DNA unwinding, which is essential for replication . This leads to the accumulation of DNA breaks, preventing the cell from entering mitosis and leading to cell death .

Pharmacokinetics

Etoposide quinone’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, with CYP3A4 involved in its metabolism . Biliary excretion of unchanged drug and/or metabolites is an important route of etoposide elimination, with fecal recovery of radioactivity accounting for 44% of the intravenous dose . Additionally, 56% of the dose is excreted in the urine, 45% of which is excreted as etoposide .

Result of Action

The result of Etoposide quinone’s action at the molecular level is the induction of double-stranded breaks in DNA . This leads to the accumulation of unrepaired DNA, preventing the cell from entering mitosis and ultimately leading to cell death . At the cellular level, this results in the death of cancer cells, contributing to the compound’s antitumor activity .

Action Environment

The action of Etoposide quinone can be influenced by various environmental factors. For instance, the presence of oxidative enzymes can lead to the formation of Etoposide quinone from Etoposide . Additionally, the compound’s action can be affected by the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the tumor cells .

特性

IUPAC Name |

5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10?,14?,19-,20?,21?,23-,24-,25?,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLYXIKLMHGUJZ-LBMXFXLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione | |

CAS RN |

105016-65-7 | |

| Record name | Etoposide quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105016657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)